molecular formula C19H22N2O3S B2464584 1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole CAS No. 873587-05-4

1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole

Cat. No.: B2464584
CAS No.: 873587-05-4
M. Wt: 358.46
InChI Key: SJBKDJNPWGMRQE-UHFFFAOYSA-N
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Description

1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzimidazole core substituted with a sulfonyl group and a tert-butyl-methoxyphenyl moiety, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Methylation: The final step involves the methylation of the benzimidazole nitrogen using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The benzimidazole core may also interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-methoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole
  • 1-[(3-tert-butylphenyl)sulfonyl]-2-methyl-1H-benzimidazole
  • 1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-1H-benzimidazole

Uniqueness

1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole is unique due to the presence of both the tert-butyl and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. These substituents can enhance the compound’s stability, solubility, and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(3-tert-butyl-4-methoxyphenyl)sulfonyl-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-13-20-16-8-6-7-9-17(16)21(13)25(22,23)14-10-11-18(24-5)15(12-14)19(2,3)4/h6-12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBKDJNPWGMRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3)OC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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